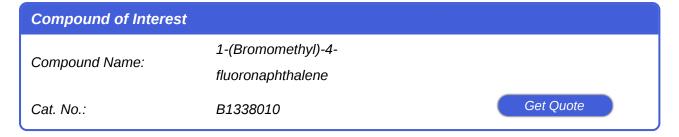


Technical Guide: Physicochemical Properties of 1-(Bromomethyl)-4-fluoronaphthalene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoronaphthalene is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a fluorinated naphthalene core, makes it a valuable building block for the introduction of the fluoronaphthyl moiety into more complex molecules. This guide provides a summary of its known and predicted physical properties, a plausible experimental protocol for its synthesis and characterization, and logical workflows for its handling and analysis.

Core Physical and Chemical Properties

While extensive experimental data for **1-(bromomethyl)-4-fluoronaphthalene** is not widely available in peer-reviewed literature, its fundamental properties can be identified and predicted based on available database entries and comparison with closely related analogs.



Property	Value	Source	
Molecular Formula	C11H8BrF	PubChemLite[1]	
Molecular Weight	239.09 g/mol	Calculated	
Monoisotopic Mass	237.97934 Da	PubChemLite[1]	
CAS Number	6905-05-1	Elex Biotech LLC[2]	
Appearance	Solid (predicted)	Elex Biotech LLC[2]	
Predicted XlogP	3.8	PubChemLite[1]	
Storage Temperature	2-8°C, under inert atmosphere	Elex Biotech LLC[2]	

Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values are predicted for various adducts.

Adduct	m/z	Predicted CCS (Ų)	
[M+H]+	238.98662	143.1	
[M+Na]+	260.96856	155.9	
[M-H] ⁻	236.97206	149.3	
[M+NH ₄]+	256.01316	165.8	
[M+K]+	276.94250	144.0	
[M+H-H ₂ O] ⁺	220.97660	142.9	
[M+HCOO] ⁻	282.97754	163.4	
[M+CH₃COO] ⁻	296.99319	158.5	
Data sourced from PubChemLite.[1]			

Comparative Analysis with Structural Analogs



To estimate the physical properties of **1-(bromomethyl)-4-fluoronaphthalene**, it is useful to compare it with its structural analogs.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
1-Bromo-4- fluoronaphtha lene	341-41-3	C10H6BrF	225.06	35-38	Not available
1- (Bromomethy I)naphthalene	3163-27-7	C11H9Br	221.10	52-56	213 (at 100 mmHg)
Data sourced from Sigma-Aldrich and Chem-Impex.					

The introduction of a fluorine atom in 1-bromo-4-fluoronaphthalene lowers the melting point compared to 1-(bromomethyl)naphthalene. It is plausible that **1-(bromomethyl)-4-fluoronaphthalene** will have a melting point in a similar range to these analogs.

Experimental Protocols Synthesis of 1-(bromomethyl)-4-fluoronaphthalene

A plausible method for the synthesis of **1-(bromomethyl)-4-fluoronaphthalene** is via the radical bromination of **1-fluoro-4-methylnaphthalene**. This method is adapted from established procedures for the benzylic bromination of methylnaphthalenes.[4]

Reaction:

1-fluoro-4-methylnaphthalene + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> **1- (bromomethyl)-4-fluoronaphthalene** + Succinimide

Materials and Reagents:



- 1-fluoro-4-methylnaphthalene
- · N-Bromosuccinimide (NBS), recrystallized from water
- AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator
- Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), anhydrous
- Sodium bicarbonate (NaHCO₃) solution, saturated
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hexane
- · Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methylnaphthalene (1 equivalent) in anhydrous carbon tetrachloride.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05 equivalents) to the solution.
- Heat the reaction mixture to reflux (approximately 77°C for CCI₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.
- After the reaction is complete, cool the mixture to room temperature.
- Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
- Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol or hexane.

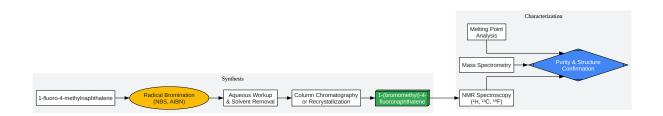
Characterization

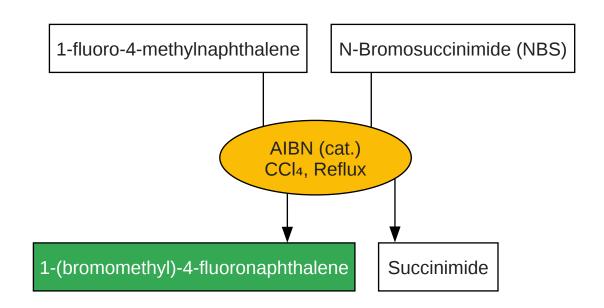
The structure and purity of the synthesized **1-(bromomethyl)-4-fluoronaphthalene** should be confirmed by standard analytical techniques:

- ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the bromomethyl group (singlet around 4.5-5.0 ppm) and the aromatic protons.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
- ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the fluorine atom.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Melting Point Analysis: To determine the melting point range of the purified solid.

Diagrams







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